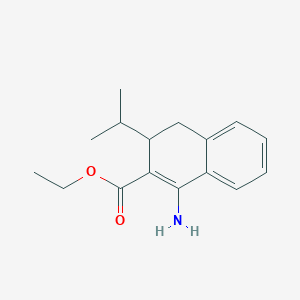![molecular formula C16H27N3O4S B5520881 N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)
N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves intricate chemical processes aimed at achieving high specificity and potency. For instance, Watanabe et al. (1997) described the synthesis of a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, highlighting the methodological advancements in creating compounds with significant biological activity (Watanabe et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structure investigations, such as those by Jacobs et al. (2013), provide insight into the arrangement and interaction of molecules, which is crucial for understanding the chemical behavior and reactivity of compounds like N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide (Jacobs et al., 2013).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such compounds involves exploring their reactivity, interaction with other chemicals, and potential for forming new compounds. Gataullin et al. (2003) explored the reactivity of N-methanesulfonyl-aniline derivatives, leading to the synthesis of new carbazole derivatives, showcasing the compound's versatility in chemical synthesis (Gataullin et al., 2003).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding how a compound behaves under different conditions and for its application in various scientific fields. The crystal structure and bonding patterns provide crucial information on the stability and physical characteristics of methanesulfonamide compounds, as explored in the work by Dodoff et al. (2004) on N-3-pyridinyl-methanesulfonamide (Dodoff et al., 2004).
Chemical Properties Analysis
Chemical properties analysis involves understanding the reactivity, stability, and interaction of N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide with other chemical entities. This includes its potential as a catalyst, reagent, or inhibitor in chemical reactions, as well as its behavior under various chemical conditions. The study by Narula et al. (1999) on the reactions of dimethyl sulfite with diorganotin oxides offers insights into the compound's reactivity and potential applications in synthesis (Narula et al., 1999).
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Chemical Reactivity and Mechanism Studies: Research on derivatives of methanesulfonamide and related compounds shows insights into their chemical reactivity and mechanisms. For instance, studies on the protonation of certain derivatives leading to the deceleration of rotation rates around specific bonds can offer foundational knowledge for designing molecules with controlled reactivity or for the development of responsive materials (Furukawa et al., 2020).
Molecular Structure Analysis
- Crystallography and Molecular Structures: Investigations into the molecular and supramolecular structures of methanesulfonamide derivatives have provided detailed insights into their conformations and interactions. Such studies are crucial for understanding the molecular basis of their functions and interactions with other molecules, which can be vital for the design of new compounds with specific properties (Jacobs et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(3S,4R)-1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-10(2)14-8-19(9-15(14)18-24(5,21)22)16(20)7-6-13-11(3)17-23-12(13)4/h10,14-15,18H,6-9H2,1-5H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHXJOKUWTGDL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)
![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)
![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)
![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)
![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)
![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)
![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)